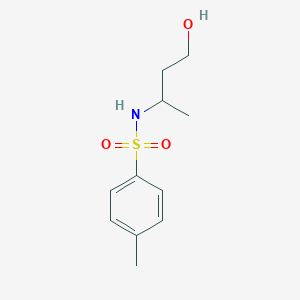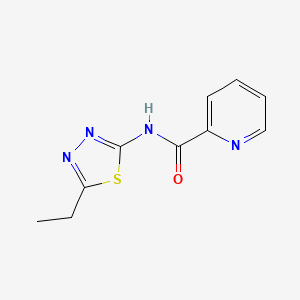![molecular formula C10H10FNO3 B12212186 N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide](/img/structure/B12212186.png)
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its white or off-white solid appearance and has a molecular formula of C11H14FNO2 with a molecular weight of 211.23 g/mol . This compound is also known for its low solubility in water but higher solubility in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide involves multiple steps and requires specific laboratory conditions. One common method involves the reaction of N-isopropyl-4-fluoroaniline with chloracetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is carried out under gentle conditions to obtain the desired product with high yield and purity . Industrial production methods also follow similar synthetic routes but are optimized for large-scale production, ensuring high efficiency and minimal environmental impact .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. In agricultural applications, it inhibits the growth and reproduction of weeds by interfering with the lipid synthesis of plant cells . This disruption in lipid synthesis leads to the inhibition of cell membrane formation, ultimately causing the death of the plant .
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: A compound with similar chemical properties but different applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it suitable for various applications in agriculture and pharmaceuticals .
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-10(15)9(14)7-2-4-8(11)5-3-7/h2-5,10,15H,1H3,(H,12,13) |
InChI Key |
VYNMOWCTQQEVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12212106.png)
![3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B12212109.png)
![3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12212113.png)

![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12212119.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12212120.png)
![N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12212123.png)
![(2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12212127.png)

![N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B12212154.png)
![1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B12212160.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12212165.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12212171.png)
![5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12212175.png)
